molecular formula C23H24N2O4S B14958841 [2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](2-phenylmorpholino)methanone

[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](2-phenylmorpholino)methanone

Cat. No.: B14958841
M. Wt: 424.5 g/mol
InChI Key: MBGRWCCCPIIWJA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, a morpholine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving 2-chloromethyl-4-methylthiazole and morpholine.

    Final Coupling: The final step involves coupling the thiazole-morpholine intermediate with a phenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone: can be compared with other thiazole and morpholine derivatives, such as:

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C23H24N2O4S/c1-15-21(30-22(24-15)17-9-10-18(27-2)19(13-17)28-3)23(26)25-11-12-29-20(14-25)16-7-5-4-6-8-16/h4-10,13,20H,11-12,14H2,1-3H3

InChI Key

MBGRWCCCPIIWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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